molecular formula C10H13N5O3 B13906457 (2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol

(2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol

Cat. No.: B13906457
M. Wt: 251.24 g/mol
InChI Key: VGSMHXAPKCTFOZ-RRKCRQDMSA-N
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Description

(2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol is a nucleoside analog, which is a structural component of nucleic acids such as DNA and RNA. This compound is characterized by its purine base, which is linked to a sugar moiety. Nucleoside analogs are often used in medicinal chemistry for their potential therapeutic applications, particularly in antiviral and anticancer treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol typically involves the coupling of a purine base with a sugar moiety. The process can be carried out through various methods, including:

    Glycosylation Reactions: This involves the reaction of a protected sugar derivative with a purine base under acidic or basic conditions.

    Enzymatic Synthesis: Enzymes such as nucleoside phosphorylases can catalyze the formation of nucleosides from purine bases and sugar phosphates.

Industrial Production Methods

In industrial settings, the production of nucleoside analogs often involves large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The use of biocatalysts and continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form deoxy derivatives.

    Substitution: The amino group on the purine base can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions include oxidized nucleosides, reduced nucleosides, and substituted nucleosides with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of novel nucleoside analogs with potential therapeutic applications.

Biology

In biological research, this compound is used to study the mechanisms of nucleic acid synthesis and repair. It can be incorporated into DNA or RNA to investigate the effects of nucleoside modifications on genetic processes.

Medicine

In medicine, nucleoside analogs are used as antiviral and anticancer agents. They can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination. In cancer therapy, they can interfere with DNA synthesis in rapidly dividing cells.

Industry

In the pharmaceutical industry, this compound is used as an intermediate in the production of antiviral and anticancer drugs.

Mechanism of Action

The mechanism of action of (2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can disrupt the normal processes of DNA or RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular DNA polymerases.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with similar structure but different biological activity.

    Deoxyadenosine: A deoxy derivative with a similar purine base but lacking the hydroxyl group on the sugar moiety.

    Vidarabine: An antiviral nucleoside analog with a similar structure but different sugar configuration.

Uniqueness

(2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C10H13N5O3

Molecular Weight

251.24 g/mol

IUPAC Name

(2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)14-4-15(8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1

InChI Key

VGSMHXAPKCTFOZ-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=NC=NC(=C32)N)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=NC=NC(=C32)N)CO)O

Origin of Product

United States

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